molecular formula C8H7ClN4 B3353040 6-Chloroquinoxaline-2,3-diamine CAS No. 52312-40-0

6-Chloroquinoxaline-2,3-diamine

Cat. No. B3353040
Key on ui cas rn: 52312-40-0
M. Wt: 194.62 g/mol
InChI Key: RQWVBQOUWJUMRS-UHFFFAOYSA-N
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Patent
US03935312

Procedure details

60 G (1.15 moles of cyanogen, which had beforehand been freed of adhering hydrocyanic acid by washing with a silver nitrate solution containing nitric acid and had been condensed in a cold trap, were passed at room temperature into a solution of 71.3 g (0.5 mole) of 1-chloro-3,4-diaminobenzene and 2 ml of 10% strength sodium hydroxide solution in 200 ml of anhydrous methanol. The reaction mixture was left to stand for 2 days at room temperature. Thereafter the resulting precipitate was filtered off, rinsed with a little methanol and dried. 41.6 G (representing 43% of theory) of 6-chloro-2,3-diamino-quinoxaline of melting point 290°C were obtained.
Quantity
1.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][C:3]#[N:4].C#N.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([NH2:15])[CH:9]=1.[OH-].[Na+]>CO>[Cl:7][C:8]1[CH:9]=[C:10]2[C:11](=[CH:12][CH:13]=1)[N:14]=[C:2]([NH2:1])[C:3]([NH2:4])=[N:15]2 |f:3.4|

Inputs

Step One
Name
Quantity
1.15 mol
Type
reactant
Smiles
N#CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
71.3 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with a silver nitrate solution
ADDITION
Type
ADDITION
Details
containing nitric acid
CUSTOM
Type
CUSTOM
Details
condensed in a cold trap
WAIT
Type
WAIT
Details
The reaction mixture was left
FILTRATION
Type
FILTRATION
Details
Thereafter the resulting precipitate was filtered off
WASH
Type
WASH
Details
rinsed with a little methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1C=C2N=C(C(=NC2=CC1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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